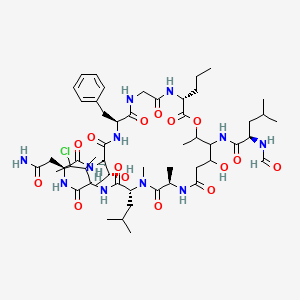
Phoriospongin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Phoriospongin B, also known as this compound, is a useful research compound. Its molecular formula is C53H84ClN11O15 and its molecular weight is 1150.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question on Phoriospongin B’s biological activity?
- Methodological Approach : Use frameworks like PICO (Population: biological targets; Intervention: this compound exposure; Comparison: control/alternative compounds; Outcome: measurable bioactivity) to narrow the scope . For example: “Does this compound (I) inhibit [specific enzyme] (P) compared to [control compound] (C), as measured by [assay] (O)?” Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .
Q. What experimental design principles are critical for studying this compound’s mechanism of action?
- Methodological Approach :
- Include positive and negative controls (e.g., known inhibitors/solvents) to validate assay specificity .
- Use replication (biological and technical replicates) to ensure statistical robustness .
- Predefine statistical methods (e.g., ANOVA for dose-response curves) to avoid post-hoc bias .
- Document protocols in line with journal guidelines (e.g., Beilstein Journal’s requirements for experimental reproducibility) .
Q. How should researchers conduct a literature review to identify gaps in this compound studies?
- Methodological Approach :
-
Search databases (PubMed, SciFinder) using keywords: “this compound,” “[target pathway],” “marine sponge metabolites.”
-
Track citation networks to identify conflicting findings or understudied applications (e.g., antiviral vs. anticancer focus) .
【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51
-
Use concept maps to visualize relationships between this compound’s structural features and reported bioactivities .
Advanced Research Questions
Q. How can contradictory findings about this compound’s efficacy across studies be resolved?
- Methodological Approach :
- Perform meta-analysis of existing data to assess variability sources (e.g., assay conditions, compound purity) .
- Design validation experiments using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) to confirm mechanisms .
- Apply sensitivity analysis to evaluate whether minor protocol differences (e.g., pH, temperature) significantly alter outcomes .
Q. What strategies optimize the synthesis of this compound for structural-activity studies?
- Methodological Approach :
- Use Design of Experiments (DOE) to test reaction parameters (e.g., catalysts, solvents) for yield optimization .
- Characterize intermediates via LC-MS/NMR to identify bottlenecks in synthetic pathways .
- Compare results with marine sponge extraction data to validate biosynthetic relevance .
Q. How can researchers validate the purity and structural identity of synthesized this compound?
- Methodological Approach :
- Employ multi-technique validation :
- HPLC-UV/HRMS for purity assessment (>95%) .
- 2D-NMR (COSY, HSQC) to confirm stereochemistry .
- Cross-reference spectral data with published libraries (e.g., MarinLit for marine natural products) .
Q. What computational approaches predict this compound’s bioactivity against novel targets?
- Methodological Approach :
- Build QSAR models using descriptors like logP, polar surface area, and docking scores against target proteins .
- Validate predictions with in vitro assays on high-priority targets (e.g., kinases implicated in cancer) .
- Use machine learning (random forests, neural networks) to prioritize targets based on multi-omics data .
Q. How can reproducibility in this compound research be enhanced?
- Methodological Approach :
- Publish detailed supplemental materials (e.g., step-by-step synthesis protocols, raw spectral data) in alignment with journal guidelines .
- Share open datasets via repositories (e.g., Zenodo) with metadata on experimental conditions .
- Use standardized reference compounds in bioassays to calibrate inter-lab variability .
Q. Data Presentation and Documentation
- Tables : Include shell tables in early drafts to map variables (e.g., IC50 values, solvent systems) to research questions .
- Figures : Ensure graphs adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): label axes, specify error bars (SD vs. SEM), and cite raw data sources .
- Appendices : Deposit large datasets (e.g., NMR spectra, dose-response curves) as supplementary files with descriptive titles .
Eigenschaften
Molekularformel |
C53H84ClN11O15 |
|---|---|
Molekulargewicht |
1150.7 g/mol |
IUPAC-Name |
(2R)-N-[(3R,9S,12R,15S,21R,24R)-15-(2-amino-2-oxoethyl)-9-benzyl-18-(3-chlorobutan-2-yl)-28-hydroxy-12-[(1R)-1-hydroxyethyl]-22,24,30-trimethyl-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-3-propyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclotriacont-29-yl]-2-formamido-4-methylpentanamide |
InChI |
InChI=1S/C53H84ClN11O15/c1-12-16-34-53(79)80-32(10)45(64-47(73)35(57-25-66)19-26(2)3)39(68)23-41(70)58-30(8)52(78)65(11)38(20-27(4)5)49(75)62-43(28(6)29(7)54)50(76)61-37(22-40(55)69)48(74)63-44(31(9)67)51(77)60-36(21-33-17-14-13-15-18-33)46(72)56-24-42(71)59-34/h13-15,17-18,25-32,34-39,43-45,67-68H,12,16,19-24H2,1-11H3,(H2,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,71)(H,60,77)(H,61,76)(H,62,75)(H,63,74)(H,64,73)/t28?,29?,30-,31-,32?,34-,35-,36+,37+,38-,39?,43?,44-,45?/m1/s1 |
InChI-Schlüssel |
AJMDFTCNUCBHGU-LKEWIQNFSA-N |
Isomerische SMILES |
CCC[C@@H]1C(=O)OC(C(C(CC(=O)N[C@@H](C(=O)N([C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)[C@@H](C)O)CC(=O)N)C(C)C(C)Cl)CC(C)C)C)C)O)NC(=O)[C@@H](CC(C)C)NC=O)C |
Kanonische SMILES |
CCCC1C(=O)OC(C(C(CC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)C(C)O)CC(=O)N)C(C)C(C)Cl)CC(C)C)C)C)O)NC(=O)C(CC(C)C)NC=O)C |
Synonyme |
phoriospongin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















